molecular formula C23H26O4 B119027 21-Hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate CAS No. 37413-91-5

21-Hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate

Cat. No. B119027
CAS RN: 37413-91-5
M. Wt: 366.4 g/mol
InChI Key: UFEOMHFPJREVTP-PTRHGPIFSA-N
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Description

21-Hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate is a synthetic corticosteroid with remarkable anti-inflammatory and immunosuppressive properties. It is used for the research of various inflammatory ailments and autoimmune maladies .


Synthesis Analysis

This compound is a key intermediate in the synthesis of highly active halogenated corticosteroids such as dexamethasone and other halogenated corticosteroids. The synthesis is from the readily available and cheap 9α-hydroxyandrost-4-ene-3,17-dione . An efficient and practically feasible procedure for the synthesis of 21-acetoxypregna-1,4,9(11),16-tetraene-3,20-dione from 9α-hydroxyandrostenedione, a key intermediate for the synthesis of 9-haloidated corticoids, has been developed .


Molecular Structure Analysis

The molecular formula of 21-Hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate is C23H26O4 . The molecular weight is 366.4 g/mol . The IUPAC name is [2-[(8S,10S,13S,14S)-10,13-dimethyl-3-oxo-6,7,8,12,14,15-hexahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate .


Chemical Reactions Analysis

The conversion of 21-acetoxy-pregna-4(5),9(11),16(17)-triene-21-ol-3,20-dione by Nocardioides simplex VKM Ac-2033D was studied for the selective production of its 1(2)-dehydroanalogues-value precursors in the synthesis of modern glucocorticoids starting from 9alpha-hydroxyandrostenes .

Scientific Research Applications

Vascular Effects of Related Compounds

Studies have examined the vascular effects of eicosanoids like 20-Hydroxyeicosatetraenoic acid (20-HETE), revealing its significance in regulating vascular function, contributing to the pathogenesis of cardiovascular diseases, and offering a basis for developing novel therapeutic strategies (Garcia & Schwartzman, 2016).

Oxidation Products in Atmospheric Chemistry

Research on isoprene and its major oxidation products focuses on their role in atmospheric chemistry, highlighting the impact of these compounds on ozone formation, air quality, and climate change (Wennberg et al., 2018).

Phosphonic Acid Applications

Phosphonic acids, characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom, have diverse applications across chemistry, biology, and physics. This includes use in drug development, material science, and analytical purposes, suggesting a broad utility in scientific research (Sevrain et al., 2017).

Silicon Compounds for Wood Modification

Organo-silicon compounds applied on wood improve its dimensional stability, durability, and fire resistance. This area of research could indicate the potential for "21-Hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate" in material science applications (Mai & Militz, 2004).

Pathogenesis of Adrenal Masses

A study exploring the role of 21-hydroxylase in adrenal tumors suggests a connection between enzyme deficiency and tumorigenesis, which may hint at the broader implications of steroidogenesis and related compounds in medical research (Barzon et al., 2007).

Graphene Supports for Biomedical Applications

Research on hydroxyapatite on graphene supports for biomedical applications, including drug delivery and bone regeneration, underscores the intersection of materials science and medicine. This might reflect the potential interdisciplinary applications of "21-Hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate" (Wei et al., 2019).

properties

IUPAC Name

[2-[(8S,10S,13S,14S)-10,13-dimethyl-3-oxo-6,7,8,12,14,15-hexahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26O4/c1-14(24)27-13-21(26)20-7-6-18-17-5-4-15-12-16(25)8-10-22(15,2)19(17)9-11-23(18,20)3/h7-10,12,17-18H,4-6,11,13H2,1-3H3/t17-,18-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFEOMHFPJREVTP-PTRHGPIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1=CCC2C1(CC=C3C2CCC4=CC(=O)C=CC43C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)C1=CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)C=C[C@@]43C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60190855
Record name 21-Hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60190855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

21-Hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate

CAS RN

37413-91-5
Record name 21-(Acetyloxy)pregna-1,4,9(11),16-tetraene-3,20-dione
Source CAS Common Chemistry
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Record name 21-Hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate
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Record name 21-Hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate
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